N-(3-chloro-2-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with a carboxamide group and two fluorine atoms
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
N-(3-chloro-2-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorinated methylphenyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound features a thiazole ring and exhibits antibacterial activity.
N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamide: Known for its potential use as a urease inhibitor. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H12ClF2NO |
---|---|
Molecular Weight |
259.68 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H12ClF2NO/c1-7-9(13)3-2-4-10(7)16-11(17)8-5-12(14,15)6-8/h2-4,8H,5-6H2,1H3,(H,16,17) |
InChI Key |
RZXNXRXQRJJPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC(C2)(F)F |
Origin of Product |
United States |
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